molecular formula C5H7NOS B14319116 Propanethioic acid, 2-cyano-, S-methyl ester CAS No. 107427-81-6

Propanethioic acid, 2-cyano-, S-methyl ester

Cat. No.: B14319116
CAS No.: 107427-81-6
M. Wt: 129.18 g/mol
InChI Key: BJTPIIQTIDHLKO-UHFFFAOYSA-N
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Description

Propanethioic acid, 2-cyano-, S-methyl ester is an organic compound with the molecular formula C5H7NOS It is a thioester derivative, characterized by the presence of a cyano group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanethioic acid, 2-cyano-, S-methyl ester can be achieved through several methods. One common approach involves the reaction of propanethioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Propanethioic acid, 2-cyano-, S-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanethioic acid, 2-cyano-, S-methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which propanethioic acid, 2-cyano-, S-methyl ester exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioester moiety can undergo hydrolysis to release thiol groups. These interactions can modulate enzyme activity and affect biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanethioic acid, S-(2-methylpropyl) ester: Similar structure but lacks the cyano group.

    Propanoic acid, 3-cyano-, methyl ester: Similar structure but contains a carboxylic acid ester instead of a thioester.

Uniqueness

Propanethioic acid, 2-cyano-, S-methyl ester is unique due to the presence of both a cyano group and a thioester moiety. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

107427-81-6

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

S-methyl 2-cyanopropanethioate

InChI

InChI=1S/C5H7NOS/c1-4(3-6)5(7)8-2/h4H,1-2H3

InChI Key

BJTPIIQTIDHLKO-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)SC

Origin of Product

United States

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